4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
4-bromo-N-[4-(hydrazinocarbonyl)phenyl]benzamide:
4-iodo-N-[4-(hydrazinocarbonyl)phenyl]benzamide: The iodine atom can impart unique characteristics to the compound, making it suitable for specific research applications.
Properties
IUPAC Name |
4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYNKXLVTWAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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